REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][C:9]1[C:14]([N:15]2[CH:19]=[N:18][CH:17]=[N:16]2)=[CH:13][CH:12]=[CH:11][N:10]=1)(C)(C)C.C(Cl)[Cl:22]>CO>[ClH:22].[ClH:22].[N:15]1([C:14]2[C:9]([CH2:8][NH2:7])=[N:10][CH:11]=[CH:12][CH:13]=2)[CH:19]=[N:18][CH:17]=[N:16]1 |f:3.4.5|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is bubbled HCl (g) for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The flask is sealed
|
Type
|
CUSTOM
|
Details
|
Nitrogen is bubbled through the reaction mixture for 5 min
|
Duration
|
5 min
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.N1(N=CN=C1)C=1C(=NC=CC1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |